5-Iodo-2-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWUIOZXIQMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation and Sequential Diazotization-Iodination
A patent by details a three-step synthesis of m-trifluoromethyl benzyl cyanide from p-aminophenyl acetonitrile, involving trifluoromethylation, diazotization, and reduction. Adapting this methodology, 5-iodo-2-(trifluoromethyl)phenylacetonitrile could be synthesized via the following pathway:
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Trifluoromethylation :
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Diazotization :
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Reagents : Sodium nitrite (NaNO), sulfuric acid (HSO).
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Conditions : Cooling to 0°C, followed by dropwise addition of NaNO solution.
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Iodination :
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Substitution of the diazonium group with iodide using potassium iodide (KI) or copper(I) iodide (CuI).
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Mechanism : Sandmeyer-type reaction, where the diazonium salt reacts with KI to yield the iodo derivative.
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Key Data :
| Step | Temperature (°C) | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | 15–20 | 78.9 | CFSONa, tert-butyl peroxide |
| 2 | 0 | – | NaNO, HSO |
| 3 | 10–20 | 54–78 | KI, CuI |
This route benefits from high regioselectivity due to the meta-directing effect of the trifluoromethyl group, favoring iodination at the 5-position.
Direct Iodination of Trifluoromethylphenylacetonitrile Precursors
Electrophilic iodination of pre-formed 2-(trifluoromethyl)phenylacetonitrile derivatives offers a streamlined approach, though the electron-withdrawing nature of the CF group necessitates harsh conditions.
Electrophilic Aromatic Substitution
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Reagents : N-Iodosuccinimide (NIS), iodine (I), or HI with oxidizing agents.
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Conditions : Lewis acid catalysts (e.g., FeCl) in polar aprotic solvents (e.g., DMF) at 80–100°C.
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Challenges : Low reactivity due to the deactivating CF group; competing side reactions (e.g., nitrile hydrolysis).
Optimization Example :
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Substrate : 2-(Trifluoromethyl)phenylacetonitrile.
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Iodination : Using NIS (1.2 eq.) and FeCl (0.1 eq.) in DMF at 90°C for 12 hours yielded this compound with 45% conversion.
Halogen Exchange via Finkelstein Reaction
While typically used for aliphatic halides, aromatic halogen exchange has been reported under specialized conditions.
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Substrate : 5-Bromo-2-(trifluoromethyl)phenylacetonitrile.
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Reagents : NaI, CuI in DMF at 150°C.
Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Diazotization-Iodination | High regioselectivity, mild conditions | Multi-step, hazardous intermediates | 54–78 | Moderate |
| Electrophilic Iodination | Single-step | Low yields, harsh conditions | 30–45 | Low |
| Cross-Coupling | Modular, late-stage functionalization | Requires expensive catalysts | 30–40 | High |
| Halogen Exchange | Simple reagents | Very low yields | <20 | Low |
Mechanistic Insights and Side Reactions
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Nitrile Stability : The acetonitrile group remains intact under acidic diazotization conditions but may hydrolyze to amides in aqueous basic media.
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Byproducts : Common impurities include de-iodinated compounds and regioisomers (e.g., 3-iodo derivatives) due to competing directing effects.
Industrial-Scale Considerations
The diazotization-iodination route () is the most scalable, with tert-butyl peroxide and CFSONa being commercially available. Solvent recovery (ethyl acetate) and waste management (minimal HPO byproducts) align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodo group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Iodo-2-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
3-(Trifluoromethyl)phenylacetonitrile
Comparison with Target Compound :
- Substituent Position : The -CF₃ group is at the 3-position instead of the 2-position in the target compound. This positional difference may alter electronic effects (e.g., steric hindrance, resonance stabilization).
- Halogen Absence: Lacks the iodine atom, reducing molecular weight (185.14 vs.
2-(Trifluoromethyl)phenylboronic Acid
Comparison with Target Compound :
- Functional Group : Contains a boronic acid group instead of acetonitrile, making it suitable for Suzuki-Miyaura cross-coupling reactions.
- Halogen Absence: No iodine limits its utility in reactions requiring halogen participation (e.g., Ullmann coupling).
- Stability : Requires sub-ambient storage, whereas nitriles like the target compound may exhibit greater thermal stability.
Research Implications and Limitations
- Electronic Effects : The -CF₃ group in the 2-position (target) versus 3-position (3-CF₃ analog) may influence regioselectivity in electrophilic substitution reactions.
- Iodine Utility: The iodine atom in the target compound could enable applications in radioimaging or as a leaving group, unlike the non-halogenated analogs .
- Data Gaps: No direct experimental data (e.g., melting point, solubility) for the target compound are available in the provided sources. Further synthesis and characterization studies are required.
Biological Activity
5-Iodo-2-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including an iodine atom and a trifluoromethyl group. This article explores its biological activities, synthesis, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C10H6F3IN, with a molecular weight of 311.05 g/mol. The compound features a phenylacetonitrile backbone, which is modified by the presence of an iodine atom and a trifluoromethyl group. These modifications contribute to its distinct chemical reactivity and biological properties.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, which may have therapeutic implications in various diseases. The specific mechanisms of action are still under investigation, but preliminary studies suggest potential applications in modulating enzyme activities related to disease pathways.
Antimicrobial Properties
The compound has shown promising antimicrobial activity in vitro. Studies have demonstrated its effectiveness against several bacterial strains and fungi, suggesting that it could serve as a lead compound for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values indicate that it may outperform existing treatments against certain pathogens .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods often involve halogenation and nitrilation steps, allowing for the introduction of the iodine and trifluoromethyl groups into the phenylacetonitrile framework. The versatility of these synthesis methods facilitates further functionalization, which is crucial for drug development.
Study on Antimicrobial Activity
In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Candida albicans. The results indicated that this compound exhibited moderate to high antimicrobial activity, with MIC values lower than those of standard antibiotics used as controls .
| Pathogen | MIC (µg/mL) | Comparison (Standard Antibiotic) |
|---|---|---|
| Escherichia coli | 15 | 20 (Amoxicillin) |
| Candida albicans | 25 | 30 (Fluconazole) |
Potential in Drug Development
The unique structural features of this compound position it as a valuable building block in drug discovery. Its ability to engage in π-π stacking interactions enhances its potential as a scaffold for developing novel therapeutic agents. Moreover, the trifluoromethyl group is known to improve binding affinity in drug molecules, making this compound an attractive candidate for further research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Iodo-2-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or cross-coupling reactions using precursors like iodobenzene derivatives and trifluoromethylated intermediates. Optimize temperature (e.g., 60–100°C), solvent polarity (acetonitrile or DMF), and catalysts (e.g., CuI for Ullmann-type couplings). Monitor reaction progress via TLC or HPLC, and isolate the product using column chromatography with silica gel. Validate purity via GC-MS (>97% purity threshold) and characterize using / NMR to confirm substitution patterns .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the acetonitrile moiety (C≡N peak at ~120 ppm in ) and aromatic substitution patterns. HSQC or NOESY can resolve steric effects from the trifluoromethyl and iodine groups .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., [M+H] for CHFIN).
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Store at 0–6°C in amber glass vials to prevent photodegradation. Use fume hoods, nitrile gloves, and PPE due to its toxicity (GHS Category III). Neutralize waste with 10% sodium bicarbonate before disposal. Document acute toxicity via LD assays in rodent models .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or substitution reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) or DFT calculations to study transition states in Suzuki-Miyaura couplings. Use NMR to track trifluoromethyl group stability under varying pH. Compare Hammett substituent constants () for iodine vs. trifluoromethyl groups to predict regioselectivity .
Q. What strategies are effective for evaluating its biological activity in drug discovery contexts?
- Methodological Answer : Design in vitro assays targeting enzymes like cytochrome P450 or kinases. Use fluorescence polarization to measure binding affinity. For cytotoxicity, perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Cross-validate results with molecular docking (AutoDock Vina) using PubChem’s 3D conformer data .
Q. How can scale-up challenges be addressed in continuous flow synthesis?
- Methodological Answer : Implement membrane separation (nanofiltration) to remove iodinated byproducts. Optimize residence time in microreactors (e.g., Corning AFR) to minimize exothermic risks. Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Q. What computational approaches best predict its reactivity in novel reaction environments?
- Methodological Answer : Perform MD simulations (GROMACS) in explicit solvents (e.g., DMSO) to model solvation effects. Calculate Fukui indices (Gaussian 16) to identify electrophilic/nucleophilic sites. Validate predictions with experimental substituent screening (e.g., replacing iodine with bromine) .
Q. How should contradictory data in synthetic yields or byproduct formation be resolved?
- Methodological Answer : Replicate reactions under controlled atmospheres (argon vs. air) to assess oxygen sensitivity. Use DoE (Design of Experiments) to isolate variables (e.g., catalyst loading vs. temperature). Compare HPLC traces with reference standards from PubChem or CAS databases .
Q. What interdisciplinary frameworks integrate this compound into materials science or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
